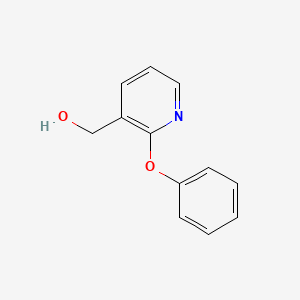

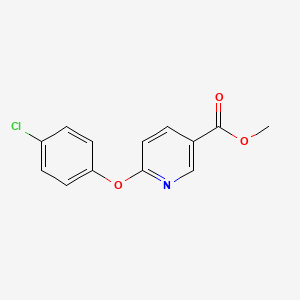

(2-Phenoxy-pyridin-3-yl)-methanol, 95%

Descripción general

Descripción

Synthesis Analysis

The synthesis of (2-Phenoxy-pyridin-3-yl)-methanol, 95% and its derivatives has been a subject of research. For instance, a study discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The molecular structure analysis of (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be performed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .

Chemical Reactions Analysis

The chemical reactions involving (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be analyzed using classical analysis, also termed wet chemical analysis . This method usually relies on chemical reactions between the material being analyzed (the analyte) and a reagent that is added to the analyte .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be analyzed using various techniques. For instance, feedstock choice, pyrolysis temperature, and pyrolysis type influence the final physicochemical characteristics of a substance .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3h)-one derivatives, have been synthesized as antitumor agents . These compounds have shown promising activities against various cancer cell lines , suggesting that their targets might be proteins or enzymes involved in cancer cell proliferation and survival.

Mode of Action

Related compounds have been shown to inhibit the migration and motility of cancer cells, induce cell apoptosis, and exhibit the typical apoptotic morphology . This suggests that (2-Phenoxy-pyridin-3-yl)-methanol might interact with its targets in a way that disrupts normal cell functions, leading to cell death.

Biochemical Pathways

Given its potential antitumor activity, it may influence pathways related to cell cycle regulation, apoptosis, and cell migration .

Result of Action

Related compounds have shown promising antitumor activities against various cancer cell lines . They have been found to inhibit the migration and motility of cancer cells, induce cell apoptosis, and exhibit the typical apoptotic morphology .

Propiedades

IUPAC Name |

(2-phenoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOUPPXWSDSWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)

![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)